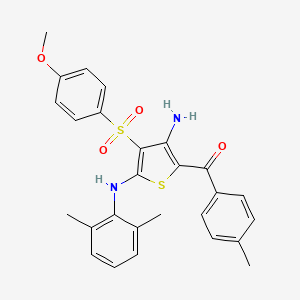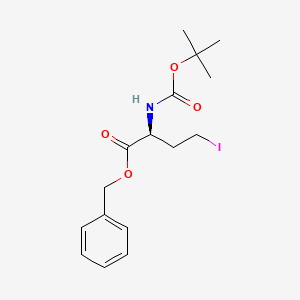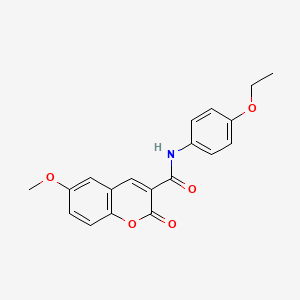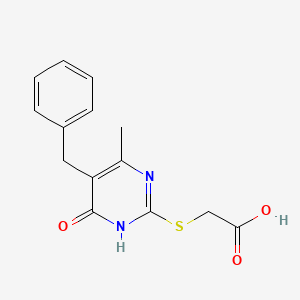![molecular formula C25H22N2O2 B2573286 N-(1-méthyl-2-oxo-2,4,5,6-tétrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphényl]-4-carboxamide CAS No. 898411-04-6](/img/structure/B2573286.png)
N-(1-méthyl-2-oxo-2,4,5,6-tétrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphényl]-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide is a sophisticated compound that belongs to a diverse class of molecules with a broad range of applications in various fields such as chemistry, biology, medicine, and industry. It is known for its distinctive structural attributes and versatile chemical properties, making it a valuable subject of scientific research.
Applications De Recherche Scientifique
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide has diverse scientific research applications:
Chemistry: It is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: The compound is researched for its interactions with biological systems, potentially affecting enzymatic activity or cellular processes.
Medicine: There is ongoing research into its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Its chemical stability and reactivity profile make it useful in the development of new materials or as a catalyst in industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps that include the use of specific catalysts and solvents. The starting materials might include substituted quinolines and biphenyl derivatives, which undergo sequential reaction steps such as condensation, cyclization, and acylation under controlled conditions.
Industrial Production Methods: For industrial production, advanced techniques such as continuous flow synthesis might be employed to ensure high efficiency and yield. Conditions such as temperature, pressure, and pH are meticulously optimized to maximize product purity and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes:
Oxidation: This compound can be oxidized under specific conditions, potentially yielding a variety of oxidized derivatives.
Reduction: Reduction reactions might be used to alter the functional groups within the molecule, affecting its reactivity and properties.
Substitution: Various substitution reactions can modify the structure, either on the biphenyl or quinoline moieties, to produce novel analogs.
Common Reagents and Conditions Used: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases to facilitate substitution reactions.
Major Products Formed From These Reactions: The major products will depend on the specific reactions performed but could include hydroxylated, alkylated, or otherwise modified versions of the original compound.
Mécanisme D'action
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets within a biological system. For instance, it may bind to certain proteins or receptors, modulating their activity and triggering a cascade of biochemical events. The pathways involved could include inhibition of enzymes or alteration of signal transduction pathways, ultimately leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide stands out due to its unique structural characteristics and versatile applications. Similar compounds may include other biphenyl carboxamides or quinoline derivatives, each with varying degrees of similarity in terms of chemical reactivity, biological activity, and practical applications. What sets this compound apart is its balanced profile of stability, reactivity, and functionality.
That was a deep dive! What’s next on your list?
Propriétés
IUPAC Name |
N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-16-22-15-21(14-20-8-5-13-27(23(20)22)25(16)29)26-24(28)19-11-9-18(10-12-19)17-6-3-2-4-7-17/h2-4,6-7,9-12,14-16H,5,8,13H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVVLELKIKUXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2573205.png)


![2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2573209.png)


![2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2573216.png)

![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-methylquinolin-4(1H)-one](/img/structure/B2573218.png)




![6-[(4-fluorophenyl)methyl]-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2573225.png)
